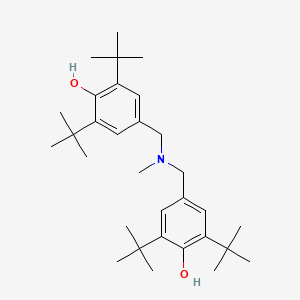

FA-15

Description

Properties

CAS No. |

4932-15-4 |

|---|---|

Molecular Formula |

C31H49NO2 |

Molecular Weight |

467.7 g/mol |

IUPAC Name |

2,6-ditert-butyl-4-[[(3,5-ditert-butyl-4-hydroxyphenyl)methyl-methylamino]methyl]phenol |

InChI |

InChI=1S/C31H49NO2/c1-28(2,3)22-14-20(15-23(26(22)33)29(4,5)6)18-32(13)19-21-16-24(30(7,8)9)27(34)25(17-21)31(10,11)12/h14-17,33-34H,18-19H2,1-13H3 |

InChI Key |

UCQIYQJHXVLJTD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |

Other CAS No. |

4932-15-4 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Landscape of Pentadecanoic Acid (FA15™ C15:0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanoic acid (C15:0), a saturated odd-chain fatty acid, has emerged as a molecule of significant interest in the scientific community. Initially recognized as a biomarker for dairy fat intake, recent research has illuminated its broader physiological roles and potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular structure, key signaling pathways, and metabolism of C15:0. It is intended to serve as a detailed resource, offering structured data, in-depth experimental methodologies, and visual representations of its molecular interactions to facilitate further research and drug development.

Molecular Structure and Properties of Pentadecanoic Acid (C15:0)

Pentadecanoic acid, also known by its lipid number C15:0, is a saturated fatty acid containing a 15-carbon backbone.[1] Its molecular formula is C15H30O2, and it has a molecular weight of approximately 242.40 g/mol .[1] As a saturated fatty acid, its carbon chain contains no double bonds, resulting in a straight-chain structure.

| Property | Value | Reference |

| Systematic Name | Pentadecanoic acid | [2][3] |

| Common Names | C15:0, Pentadecylic acid | [1][4] |

| Molecular Formula | C15H30O2 | [1][2] |

| Molecular Weight | 242.40 g/mol | [1] |

| CAS Number | 1002-84-2 | [2] |

| Chemical Structure | CH3(CH2)13COOH | [4] |

Key Signaling Pathways Modulated by Pentadecanoic Acid

C15:0 exerts its biological effects through the modulation of several key signaling pathways implicated in metabolism, inflammation, and cellular proliferation.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Pentadecanoic acid acts as a dual partial agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and delta (PPARδ).[3] These nuclear receptors are critical regulators of lipid and glucose metabolism. Activation of PPARα and PPARδ by C15:0 can lead to anti-inflammatory and antifibrotic effects.[3]

AMP-Activated Protein Kinase (AMPK) Activation

C15:0 has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5] AMPK activation by C15:0 can enhance glucose uptake and modulate metabolic pathways.[5] This mechanism is shared with the well-known metabolic regulator, metformin.[1]

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Inhibition

In the context of cancer biology, pentadecanoic acid has been demonstrated to suppress the JAK2/STAT3 signaling pathway.[2] This pathway is often constitutively active in cancer cells and plays a crucial role in cell survival and proliferation. C15:0 can inhibit the phosphorylation of both JAK2 and STAT3, even in the presence of stimulating cytokines like Interleukin-6 (IL-6).[2]

Mammalian Target of Rapamycin (mTOR) Inhibition

C15:0 has also been identified as an inhibitor of the mammalian target of rapamycin (mTOR) pathway.[1] The mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival. Its inhibition by C15:0 suggests a potential role in anti-cancer therapies and longevity-associated processes.[1]

Metabolism of Pentadecanoic Acid

The metabolism of C15:0 is distinct from that of even-chain fatty acids. Its beta-oxidation yields propionyl-CoA, which can then be converted to succinyl-CoA and enter the citric acid cycle. A significant recent discovery is the metabolism of C15:0 into pentadecanoylcarnitine (PDC). PDC has been identified as a full-acting endogenous cannabinoid, activating both cannabinoid receptors CB1 and CB2. This novel metabolite may mediate some of the broader physiological effects of C15:0.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of C15:0's biological activities.

Quantification of Pentadecanoic Acid in Plasma by GC-MS

This protocol describes the extraction and quantification of total C15:0 from plasma samples.

4.1.1 Materials

-

Plasma samples

-

Internal Standard: Deuterated pentadecanoic acid (C15:0-d3)

-

Methanol

-

Chloroform

-

0.9% NaCl solution

-

Derivatizing agent: 14% Boron trifluoride in methanol (BF3-methanol)

-

Hexane

-

Anhydrous sodium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS)

4.1.2 Lipid Extraction (Folch Method)

-

To 100 µL of plasma, add a known amount of C15:0-d3 internal standard.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex vigorously for 2 minutes.

-

Add 400 µL of 0.9% NaCl solution and vortex for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a clean glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

4.1.3 Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

To the dried lipid extract, add 1 mL of 14% BF3-methanol.

-

Seal the tube and heat at 100°C for 30 minutes.

-

Cool the tube to room temperature.

-

Add 1 mL of water and 2 mL of hexane.

-

Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a new tube.

-

Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

-

Concentrate the FAMEs under nitrogen for GC-MS analysis.

4.1.4 GC-MS Analysis

-

Column: DB-23 or equivalent polar capillary column.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for the characteristic ions of C15:0-methyl ester and C15:0-d3-methyl ester.

In Vitro Cell-Based Assays

4.2.1 Cell Culture and Treatment

-

Cell Lines:

-

MCF-7 (Human Breast Adenocarcinoma): Culture in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

C2C12 (Mouse Myoblast): Culture in DMEM with 10% FBS. For differentiation into myotubes, switch to DMEM with 2% horse serum.

-

HepG2 (Human Hepatocellular Carcinoma): Culture in EMEM with 10% FBS.

-

-

C15:0 Preparation: Dissolve pentadecanoic acid in ethanol to create a stock solution. Further dilute in culture medium to the desired final concentrations. Ensure the final ethanol concentration in the culture medium is non-toxic to the cells (typically <0.1%).

4.2.2 Western Blot Analysis for Signaling Pathway Activation

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with C15:0 at various concentrations and time points. For JAK/STAT inhibition studies, pre-treat with C15:0 before stimulating with IL-6 (e.g., 20 ng/mL for 15-30 minutes).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Primary Antibodies: p-AMPKα (Thr172), total AMPKα, p-JAK2 (Tyr1007/1008), total JAK2, p-STAT3 (Tyr705), total STAT3, GAPDH (loading control).

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

4.2.3 PPAR Agonist Activity Assay

-

Utilize a commercially available PPARα/δ reporter assay kit or a stable cell line expressing a PPAR-responsive element linked to a reporter gene (e.g., luciferase).

-

Seed the cells in a 96-well plate.

-

Treat the cells with a range of C15:0 concentrations and a known PPAR agonist as a positive control (e.g., GW501516 for PPARδ, WY-14643 for PPARα).

-

After the incubation period (typically 24 hours), lyse the cells and measure the reporter gene activity (e.g., luminescence) according to the manufacturer's protocol.

-

Calculate the fold activation relative to the vehicle control.

4.2.4 Mitochondrial Function Assay (MitoSOX Red) This assay measures mitochondrial reactive oxygen species (ROS).

-

Seed cells (e.g., HepG2) in a 96-well black, clear-bottom plate.

-

Treat cells with C15:0 for the desired duration.

-

Remove the culture medium and wash the cells with warm PBS.

-

Incubate the cells with 5 µM MitoSOX Red reagent in HBSS for 10 minutes at 37°C, protected from light.

-

Wash the cells three times with warm PBS.

-

Measure the fluorescence with an excitation/emission of 510/580 nm using a fluorescence microplate reader.

Conclusion

Pentadecanoic acid (C15:0) is a pleiotropic signaling molecule with a well-defined molecular structure. Its engagement with key cellular pathways, including PPAR, AMPK, and JAK/STAT, underscores its potential as a therapeutic agent in metabolic and inflammatory diseases, as well as in oncology. The recent discovery of its metabolite, pentadecanoylcarnitine, as an endocannabinoid opens new avenues for research into its physiological functions. The detailed experimental protocols provided in this guide are intended to equip researchers with the necessary tools to further investigate the molecular mechanisms of C15:0 and accelerate its translation from preclinical findings to clinical applications.

References

The Pleiotropic Mechanisms of Pentadecanoic Acid: A Technical Overview for Researchers

An In-depth Examination of the Cellular and Molecular Actions of C15:0

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, has emerged as a bioactive lipid with multifaceted roles in cellular health and disease modulation. Mounting evidence from preclinical and in vitro studies indicates that C15:0 engages with a variety of molecular targets, influencing key signaling pathways involved in metabolism, inflammation, and cellular longevity. This technical guide provides a comprehensive overview of the known mechanisms of action of pentadecanoic acid, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling cascades to support further research and drug development.

Core Molecular Mechanisms of Pentadecanoic Acid

Pentadecanoic acid exhibits a pleiotropic nature, acting on several key cellular regulators. Its primary mechanisms include the activation of critical metabolic sensors and the inhibition of pro-inflammatory and growth-promoting pathways.

Activation of AMPK and PPARs: A central mechanism of C15:0 is the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α and PPAR-δ.[1][2][3] AMPK is a crucial sensor of cellular energy status, and its activation by C15:0 is upstream of the mTOR pathway, suggesting broad anti-aging effects.[1][2] As a dual partial agonist of PPAR-α/δ, C15:0 influences lipid metabolism and inflammation.[2][3]

Inhibition of mTOR, JAK-STAT, and HDAC6: C15:0 has been shown to inhibit the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[1] This inhibition, shared with the longevity-enhancing compound rapamycin, contributes to its anti-inflammatory, antifibrotic, and anticancer activities.[1] Furthermore, C15:0 inhibits the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and histone deacetylase 6 (HDAC6), both of which are involved in inflammatory and cancer processes.[2][4]

Mitochondrial Function and Cellular Stability: C15:0 plays a significant role in maintaining mitochondrial health and cellular integrity. It is readily incorporated into the lipid bilayers of cell membranes, enhancing their stability and reducing the risk of lipid peroxidation.[2][5] This is a key aspect of the "Cellular Stability Hypothesis," which posits that adequate C15:0 levels are necessary to protect against ferroptosis, a form of iron-dependent cell death driven by lipid peroxidation.[6][7][8] Studies have shown that C15:0 can repair mitochondrial function, leading to increased ATP production and reduced reactive oxygen species (ROS).[9][10]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of pentadecanoic acid observed in various in vitro and preclinical studies.

| Activity | Model System | Concentration | Effect | Reference |

| PPARα Activation | Cell-based assays | Dose-dependent | Significant activation | [3] |

| PPARδ Activation | Cell-based assays | Dose-dependent | Significant activation | [3] |

| PPARγ Activation | Cell-based assays | Dose-dependent | Significant activation | [3] |

| Mitochondrial ROS Production | HepG2 cells | 20 µM | Dose-dependent reduction | [3] |

| Anti-inflammatory & Antifibrotic | Primary human cell systems | 20 µM | Annotated activities | [3] |

| Shared Activities with Rapamycin | 10 human cell systems | 17 µM (C15:0), 9 µM (Rapamycin) | 24 shared activities | [1] |

| Cytotoxicity | 12 primary human cell systems | Up to 50 µM | Non-cytotoxic | [11] |

| Antiproliferative (Cancer Cells) | Human cancer cell lines | 125-2000 µM | Dose-dependent antiproliferation | [12] |

| HDAC Inhibition | Cell-based assays | IC50 of 200 µM | Inhibition of HDAC6 | [12] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by pentadecanoic acid.

Detailed Experimental Methodologies

This section provides an overview of the experimental protocols used in key studies investigating the mechanism of action of pentadecanoic acid.

Cell-Based Molecular Phenotyping (BioMAP® System)

-

Objective: To assess the broad, dose-dependent, and clinically relevant cell-based activities of C15:0.[1][11][13]

-

Methodology:

-

Cell Systems: Utilized 12 primary human cell-based systems mimicking various disease states. These systems are composed of single or co-cultured primary human cell types, including endothelial cells, fibroblasts, and immune cells.[1]

-

Treatment: Cells were exposed to four different concentrations of C15:0 (typically ranging from 1.9 to 50 µM) or comparator compounds (e.g., rapamycin, metformin, acarbose).[1][2][13]

-

Biomarker Measurement: After a defined incubation period, the levels of 148 clinically relevant protein biomarkers were measured in the cell culture supernatants or cell lysates using immunoassays.[1][13]

-

Data Analysis: The changes in biomarker levels in treated systems were compared to vehicle-treated control systems to generate a "BioMAP profile" for each compound.

-

PPAR Agonist Activity Assays

-

Objective: To determine if C15:0 acts as a ligand for PPAR receptors.[3]

-

Methodology:

-

Cell Lines: Utilized cell lines engineered to express a specific PPAR isoform (α, δ, or γ) and a reporter gene (e.g., luciferase) under the control of a PPAR-responsive promoter.

-

Treatment: Cells were treated with varying concentrations of C15:0 or known PPAR agonists (positive controls).

-

Reporter Gene Assay: After incubation, cell lysates were assayed for reporter gene activity (e.g., luminescence).

-

Data Analysis: The dose-dependent increase in reporter gene activity was measured to determine the agonist activity of C15:0 on each PPAR isoform.

-

Mitochondrial Reactive Oxygen Species (ROS) Production Assay

-

Objective: To measure the effect of C15:0 on mitochondrial ROS production.[3]

-

Methodology:

-

Cell Line: HepG2 cells were commonly used.[3]

-

Treatment: Cells were treated with C15:0 at various concentrations.

-

ROS Detection: A fluorescent probe specific for mitochondrial ROS (e.g., MitoSOX™ Red) was added to the cells.

-

Quantification: The fluorescence intensity, which is proportional to the amount of mitochondrial ROS, was measured using a fluorescence microscope or plate reader.

-

Data Analysis: The change in fluorescence in C15:0-treated cells was compared to untreated controls.

-

In Vivo Pharmacokinetics and Toxicology Studies

-

Objective: To determine the absorption, distribution, and safety profile of orally administered C15:0.[3]

-

Methodology:

-

Animal Model: Sprague Dawley rats were used for both pharmacokinetic and toxicology studies.[3]

-

Pharmacokinetics: A single oral dose of C15:0 was administered, and blood samples were collected at various time points over 24 hours. Serum concentrations of C15:0 were determined using gas chromatography/mass spectrometry (GC/MS).[3]

-

Toxicology: Rats were orally dosed with C15:0 daily for 14 days at varying doses. Clinical observations, body weight, clinical chemistries, and organ histopathology were assessed.[3]

-

Experimental Workflow for Investigating Anti-inflammatory Effects in Inflammatory Bowel Disease (IBD) Models

Conclusion

Pentadecanoic acid is a pleiotropic bioactive fatty acid with a growing body of evidence supporting its role in cellular health. Its mechanisms of action, centered around the activation of AMPK and PPARs, and the inhibition of mTOR, JAK-STAT, and HDAC6, position it as a compound of interest for conditions related to metabolic dysregulation, inflammation, and aging. Furthermore, its ability to enhance cellular membrane stability and mitochondrial function while counteracting ferroptosis highlights its potential protective effects at a fundamental cellular level. The data and methodologies presented in this guide provide a foundation for further investigation into the therapeutic potential of pentadecanoic acid. Future human clinical trials are warranted to translate these preclinical findings into tangible health benefits.[14][15][16][17][18]

References

- 1. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [creative-proteomics.com]

- 4. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. nutritionaloutlook.com [nutritionaloutlook.com]

- 8. The Cellular Stability Hypothesis: Evidence of Ferroptosis and Accelerated Aging-Associated Diseases as Newly Identified Nutritional Pentadecanoic Acid (C15:0) Deficiency Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. myquinstory.info [myquinstory.info]

- 10. fatty15.com [fatty15.com]

- 11. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. nutritionaloutlook.com [nutritionaloutlook.com]

- 14. droracle.ai [droracle.ai]

- 15. Pentadecanoic Acid Supplementation in Young Adults with Overweight and Obesity: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory Effect of Dietary Pentadecanoic Fatty Acid Supplementation on Inflammatory Bowel Disease in SAMP1/YitFc Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nutritionaloutlook.com [nutritionaloutlook.com]

- 18. droracle.ai [droracle.ai]

The Advent of FA-15: A Potent Ferulic Acid Derivative in Inflammation and Cancer Research

A comprehensive analysis of the discovery, history, and mechanism of action of 2-methyl-1-butyl ferulic acid (FA-15), a novel chemopreventive and anti-inflammatory agent.

Introduction

Ferulic acid, a ubiquitous phenolic compound found in the plant kingdom, has long been recognized for its antioxidant properties. However, its therapeutic potential has been somewhat limited by its modest bioavailability and biological activity. This has spurred the development of various derivatives to enhance its efficacy. Among these, this compound, a hydrophobic derivative identified as 2-methyl-1-butyl ferulic acid, has emerged as a significantly more potent agent in preclinical studies. This technical guide provides an in-depth overview of the discovery, history, and biological activities of this compound, with a focus on its anti-inflammatory and chemopreventive effects.

Discovery and History

This compound (2-methyl-1-butyl ferulic acid) was chemically synthesized and identified as a promising chemopreventive agent by a team of researchers led by Dr. Akira Murakami and Dr. Hajime Ohigashi. The initial report on its enhanced biological activities appeared in a 2002 publication in Cancer Letters.[1] This study highlighted that the addition of a hydrophobic 2-methyl-1-butyl ester to ferulic acid markedly amplified its anti-inflammatory and anti-tumor-promoting properties compared to the parent compound.[1]

The synthesis of this compound was part of a broader investigation into various ferulic acid derivatives aimed at improving their biological efficacy. In a study published in 2002, the same research group described the synthesis of other feruloyl derivatives, indicating a systematic approach to modifying the ferulic acid structure to enhance its therapeutic potential. While the precise first synthesis of this compound is detailed within the context of its biological evaluation, this body of work from the early 2000s collectively marks the discovery of this potent derivative.

Biological Activity and Mechanism of Action

This compound has demonstrated superior activity over ferulic acid in cellular and animal models of inflammation and carcinogenesis. Its mechanism of action is primarily attributed to the potent suppression of key inflammatory pathways.

Anti-inflammatory Effects

In vitro studies using the murine macrophage cell line RAW264.7 revealed that this compound markedly suppressed the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) when the cells were stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[1] Furthermore, this compound inhibited the release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[1] This inhibition was associated with the suppression of I-kappa B (IκB) degradation, a critical step in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1]

dot

Figure 1: this compound inhibits the NF-κB signaling pathway.

Chemopreventive Effects

The anti-tumor-promoting activity of this compound was demonstrated in a two-stage skin carcinogenesis model in ICR mice.[1] Topical application of this compound significantly attenuated the effects of the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA), including hydrogen peroxide production, edema formation, and the development of skin papillomas.[1] In contrast, ferulic acid itself showed no significant inhibitory effect in this model.[1]

dot

Figure 2: this compound inhibits TPA-induced skin tumor promotion.

Quantitative Data Summary

While the initial studies provided strong qualitative evidence for the efficacy of this compound, specific quantitative data such as IC50 values are not extensively reported in the primary literature. The available information emphasizes the comparative superiority of this compound over ferulic acid.

Table 1: Comparative Biological Activity of this compound and Ferulic Acid

| Biological Effect | This compound (2-methyl-1-butyl ferulic acid) | Ferulic Acid (Parent Compound) | Reference |

| Suppression of iNOS and COX-2 protein expression | Markedly suppressed | Ineffective | [1] |

| Inhibition of TNF-α release | Inhibited | Ineffective | [1] |

| Suppression of IκB degradation | Suppressed | Ineffective | [1] |

| Attenuation of TPA-induced skin papilloma development | Significantly attenuated | No significant effect | [1] |

| Reduction of TPA-induced H₂O₂ production in mouse skin | Significantly attenuated | No significant effect | [1] |

| Inhibition of TPA-induced edema in mouse ear | Significantly inhibited | No significant effect | [1] |

Experimental Protocols

Synthesis of this compound (2-methyl-1-butyl ferulic acid)

While the seminal paper by Murakami et al. (2002) refers to a prior synthesis, a general method for the esterification of ferulic acid can be described as follows. This protocol is based on standard esterification procedures for phenolic acids.

-

Protection of the phenolic hydroxyl group: The hydroxyl group on the phenyl ring of ferulic acid is protected to prevent side reactions. This can be achieved by reacting ferulic acid with a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) group, in the presence of a base like imidazole in a solvent such as dimethylformamide (DMF).

-

Esterification: The protected ferulic acid is then reacted with 2-methyl-1-butanol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), in an anhydrous solvent like dichloromethane (DCM). The reaction is typically stirred at room temperature for several hours.

-

Deprotection: The protecting group is removed from the phenolic hydroxyl group. For a TBDMS group, this is typically done using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (THF).

-

Purification: The final product, this compound, is purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate). The structure is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anti-inflammatory Assay in RAW264.7 Cells

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are pre-treated with various concentrations of this compound or ferulic acid for a specified time (e.g., 1-2 hours) before stimulation with a combination of lipopolysaccharide (LPS; e.g., 100 ng/mL) and interferon-gamma (IFN-γ; e.g., 10 ng/mL) for a further 18-24 hours.

-

Western Blot Analysis for iNOS and COX-2:

-

Cell lysates are prepared using a lysis buffer containing protease inhibitors.

-

Protein concentrations are determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

TNF-α ELISA: The concentration of TNF-α in the cell culture supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

dot

References

An In-depth Guide to the Endogenous and Exogenous Sources of Pentadecanoic Acid (C15:0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that has garnered significant scientific interest for its potential roles in human health. Historically used as an internal standard in fatty acid analysis due to its presumed low concentration in humans, emerging evidence now points to C15:0 as a bioactive molecule with pleiotropic effects, including the activation of key metabolic regulators like AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs).[1][2][3] Unlike even-chain fatty acids, C15:0 originates from both external dietary (exogenous) sources and internal (endogenous) synthesis, making the study of its metabolism a complex and critical area of research. This guide provides a technical overview of the origins of C15:0, methodologies for its quantification and differentiation, and its known signaling pathways.

Exogenous Sources of C15:0

The primary exogenous sources of C15:0 are dietary, with the highest concentrations found in dairy products and ruminant meats.[2][4] The C15:0 in these products is a result of microbial fatty acid metabolism in the rumen of these animals.[5]

2.1 Dietary C15:0 Content

Circulating levels of C15:0 are often reflective of dietary intake, particularly from full-fat dairy.[1][6] The concentration of C15:0 in food can vary based on factors such as the animal's diet, with dairy from grass-fed cows generally containing higher levels than that from grain-fed cows. Below is a summary of C15:0 content in various food sources.

Table 1: C15:0 Content in Common Food Sources

| Food Category | Food Item | C15:0 Content per Serving | Reference(s) |

|---|---|---|---|

| Dairy Fats | Butter | 50 - 60 mg per 1 tbsp (14g) | [7] |

| Heavy Cream | 50 - 60 mg per 1 tbsp (14g) | [7] | |

| Cream Cheese | 45 - 55 mg per 1 tbsp (14g) | [7] | |

| Cheese | Buffalo Mozzarella | 100 - 130 mg per 1 oz (28g) | [7] |

| Roquefort | 100 - 130 mg per 1 oz (28g) | [7] | |

| Cheddar | 80 - 110 mg per 1 oz (28g) | [7] | |

| Yogurt | Full-fat Greek Cow's Milk Yogurt | 80 - 100 mg per 3/4 cup (170g) | [7] |

| Full-fat Cow's Milk Yogurt | 70 - 90 mg per 3/4 cup (170g) | [7] | |

| Fish | Fatty Fish | Varies (0.2% to 1.0% of total fat) | [4] |

| | Fish Oil | Up to 1.5% of total fatty acids |[4] |

Endogenous Synthesis of C15:0

While dietary intake is a major contributor, the human body can also synthesize C15:0 endogenously.[8] This occurs through at least two primary pathways: de novo synthesis from propionyl-CoA and alpha-oxidation of longer-chain fatty acids.

3.1 De Novo Synthesis from Propionyl-CoA

The primary pathway for endogenous odd-chain fatty acid synthesis begins with propionyl-CoA, which serves as the initial primer for fatty acid synthase.[9] Propionyl-CoA is primarily generated by the fermentation of dietary fiber by gut microbiota.[8] This propionyl-CoA is then used to initiate fatty acid synthesis, leading to the formation of odd-chain fatty acids like C15:0.[9]

3.2 Alpha-Oxidation

Another proposed mechanism for endogenous production is the alpha-oxidation of longer-chain fatty acids.[10][11] This process involves the removal of a single carbon atom from the carboxyl end of a fatty acid. For instance, palmitic acid (C16:0) could theoretically be shortened to C15:0. Evidence for this pathway is supported by observations in adipocyte differentiation, where an increase in odd-chain fatty acids was noted.[10][11]

Experimental Protocols for C15:0 Analysis

Accurate quantification of C15:0 and differentiation between its sources are crucial for research. This typically involves lipid extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS), often coupled with stable isotope tracing.

4.1 Quantification by GC-MS

This is the standard method for measuring fatty acid concentrations in biological samples like plasma, erythrocytes, or tissues.[12][13]

Table 2: General Protocol for C15:0 Quantification via GC-MS

| Step | Procedure | Detailed Description |

|---|---|---|

| 1. Sample Preparation | Lipid Extraction | Total lipids are extracted from the sample (e.g., 100 µL of serum) using a solvent mixture, typically chloroform:methanol (2:1, v/v) as per the Folch method.[13] A deuterated internal standard (e.g., C15:0-d3) is added to account for extraction efficiency and instrument variability.[12] |

| 2. Derivatization | Fatty Acid Methyl Ester (FAME) Preparation | The extracted fatty acids are converted to volatile FAMEs. This is commonly achieved by refluxing the lipid extract with methanolic NaOH.[14] This step is essential to make the fatty acids suitable for gas chromatography. |

| 3. GC-MS Analysis | Injection and Separation | 1 µL of the FAME sample is injected into the GC-MS.[14][15] The FAMEs are separated based on their boiling points and polarity on a capillary column (e.g., TR-FAME column).[14] The oven temperature is programmed with a specific gradient to ensure optimal separation.[13] |

| 4. Detection and Quantification | Mass Spectrometry | The separated FAMEs enter the mass spectrometer, where they are ionized. The instrument is often operated in single-ion monitoring (SIM) mode for high sensitivity, monitoring specific ions for C15:0 and its internal standard.[13] Quantification is achieved by comparing the peak area of endogenous C15:0 to the peak area of the known amount of internal standard and referencing a standard curve.[12] |

4.2 Differentiating Endogenous vs. Exogenous C15:0 with Stable Isotope Tracing

To distinguish between dietary and newly synthesized C15:0, stable isotope tracers are employed.[16][17][18] This advanced technique allows for the measurement of fatty acid flux and synthesis rates in vivo.

Signaling Pathways Involving C15:0

C15:0 is not merely a structural component but an active signaling molecule that modulates several key cellular pathways related to metabolism, inflammation, and cellular health.

5.1 PPAR Activation

C15:0 has been identified as a direct agonist for Peroxisome Proliferator-Activated Receptors, particularly PPAR-α and PPAR-δ.[1][6][19] Activation of these nuclear receptors leads to the transcription of genes involved in fatty acid oxidation, glucose homeostasis, and the reduction of inflammation.[19][20]

5.2 AMPK Activation

C15:0 activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][21][22] AMPK activation stimulates glucose uptake and fatty acid oxidation while inhibiting energy-consuming processes like lipid synthesis. This mechanism is crucial for the metabolic benefits associated with C15:0, such as improved insulin sensitivity.[23]

Conclusion

Pentadecanoic acid possesses a dual origin, being derived from both dietary intake and endogenous synthesis. Its primary exogenous sources are dairy fat and ruminant meat, while endogenous production relies on gut microbiota-derived propionyl-CoA and alpha-oxidation. The ability to accurately quantify and differentiate these sources using GC-MS and stable isotope tracing is fundamental for elucidating its physiological roles. As a signaling molecule, C15:0 activates crucial metabolic pathways via PPAR and AMPK, highlighting its therapeutic potential. For researchers and drug development professionals, understanding the complete metabolic cycle of C15:0 is essential for designing novel interventions targeting metabolic and inflammatory diseases.

References

- 1. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cimasci.com [cimasci.com]

- 5. escholarship.org [escholarship.org]

- 6. preprints.org [preprints.org]

- 7. C15:0 Fatty Acid: Potential Health Benefits and Dietary Sources – KETO-MOJO [keto-mojo.com]

- 8. C15:0 Pentadecanoic Acid: Dietary Sources and Supplement Options [geneticlifehacks.com]

- 9. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]

- 10. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) i… [ouci.dntb.gov.ua]

- 12. lipidmaps.org [lipidmaps.org]

- 13. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]

- 15. scribd.com [scribd.com]

- 16. metsol.com [metsol.com]

- 17. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [creative-proteomics.com]

- 20. Pentadecanoic acid (C15:0, PA) induces mild maternal glucose intolerance and promotes the growth of the offspring partly through up-regulating liver PPARα and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fatty15.com [fatty15.com]

- 22. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

FA-15 (ferulic acid) synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Ferulic Acid (FA-15)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferulic acid (this compound), chemically known as 4-hydroxy-3-methoxycinnamic acid, is a phenolic compound ubiquitously found in the plant kingdom, particularly in the seeds and leaves of cereals, fruits, and vegetables.[1][2] It plays a crucial role in the structural integrity of plant cell walls by cross-linking polysaccharides and lignin.[3][4] Beyond its structural role, ferulic acid is recognized for its potent antioxidant, anti-inflammatory, antimicrobial, and UV-protective properties, making it a compound of significant interest in the pharmaceutical, cosmetic, and food industries.[4][5][6] As a precursor in the synthesis of other valuable aromatic compounds, such as natural vanillin, its efficient production is a key area of research.[5]

This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of ferulic acid. It details chemical and biocatalytic synthesis routes, extraction from natural sources, and various purification protocols. The information is presented with structured data tables for quantitative comparison, detailed experimental methodologies, and workflow diagrams to facilitate understanding for research, development, and scale-up applications.

Synthesis of Ferulic Acid

The production of ferulic acid can be broadly categorized into chemical synthesis and biosynthetic or biocatalytic methods.

Chemical Synthesis

Chemical synthesis routes typically utilize vanillin as a starting material.[1][7] These methods offer the advantage of producing high-purity ferulic acid independently of natural source availability but can involve harsh reaction conditions and the generation of isomeric mixtures.[8][9]

1.1.1. Knoevenagel Condensation This is a well-established method involving the condensation reaction of vanillin with malonic acid.[1][10] The reaction is typically catalyzed by an organic base like piperidine or aniline in a pyridine solvent.[7][10] A significant drawback of the traditional method is the long reaction time, which can extend for several weeks, and it often results in a mixture of trans- and cis-isomers.[7][9][10] Modern variations, such as using microwave assistance, can significantly reduce reaction times.[11]

1.1.2. Wittig-Horner Reaction This method involves the reaction of acetyl vanillin with triethyl phosphite acetate in a strong base system, followed by acidification to yield ferulic acid.[7] A critical step in this process is the pre-protection of the phenolic hydroxyl group on the vanillin to prevent the formation of sodium phenolate in the presence of a strong base, which would otherwise inhibit the reaction and lead to side products.[7]

Table 1: Comparison of Chemical Synthesis Methods for Ferulic Acid

| Method | Starting Materials | Catalyst/Reagents | Key Conditions | Reported Yield/Purity | Advantages | Disadvantages | Citations |

| Knoevenagel Condensation | Vanillin, Malonic Acid | Piperidine, Aniline, Pyridine | 85–95 °C (improved method) | High yield | Well-established | Long reaction time (up to 3 weeks); produces cis/trans mixture.[7][9][10] | [1][7][10] |

| Wittig-Horner Reaction | Acetyl Vanillin, Triethyl phosphite acetate | Strong base (e.g., NaH), HCl | Protection of hydroxyl group required | Not specified | Alternative to Knoevenagel | Requires protection/deprotection steps; potential for side reactions.[7] | [7] |

| Microwave-Assisted Knoevenagel | Vanillin, Malonic Acid | Base catalysts (Pyridine, Morpholine, etc.) | Microwave irradiation | Not specified | Drastically reduced reaction time | Requires specialized equipment | [11] |

| Vanillin & Mi's Acid | Vanillin, Mi's Acid | Organic acid (e.g., acetic acid, formic acid) | 75-85 °C in water | Not specified | Environment-friendly, simple process | Relatively new method | [12] |

Experimental Protocol: Knoevenagel Condensation (Improved Method) [10]

-

Reactant Preparation : In a reaction vessel, dissolve vanillin and malonic acid in a suitable solvent such as methylbenzene.

-

Catalyst Addition : Add benzylamine as the catalytic agent.

-

Reaction : Heat the mixture to a temperature of 85–95 °C.

-

Monitoring : Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC). The reaction is typically complete within 2 hours.

-

Work-up : After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the crude ferulic acid.

-

Purification : Collect the crude product by filtration and purify further by recrystallization from a suitable solvent like hot water or ethanol.[1][9]

Visualization: General Workflow for Chemical Synthesis of Ferulic Acid

Caption: Workflow of chemical synthesis of ferulic acid from vanillin.

Biosynthesis and Biocatalytic Methods

Biosynthetic methods are considered environmentally friendly alternatives to chemical synthesis.[1][7] They include microbial fermentation, enzymatic hydrolysis of natural substrates, and whole-cell biotransformation.

1.2.1. Microbial Fermentation and Biotransformation Certain microorganisms can synthesize ferulic acid from precursor compounds. For instance, Arthrobacter globiformis can convert eugenol (from clove oil) into ferulic acid.[7] In another approach, Lactobacillus species can be used to release ferulic acid from agro-industrial waste like wheat bran through fermentation.[13] A proposed biosynthetic pathway in E. coli starts from L-tyrosine, which is converted sequentially to 4-coumaric acid, caffeic acid, and finally ferulic acid.[3]

1.2.2. Enzymatic Hydrolysis Ferulic acid is abundant in plant biomass, where it is ester-linked to polysaccharides like arabinoxylans.[3][14] Specific enzymes, known as feruloyl esterases (FAEs), can hydrolyze these ester bonds to release free ferulic acid.[7][15] Fungi such as Aspergillus niger are common sources of these enzymes.[7] This method is often used on agricultural byproducts like wheat bran, maize bran, and sugar beet pulp.[5][16][17] To improve enzyme accessibility, a pre-treatment of the biomass is often required.[15]

Table 2: Comparison of Biosynthesis and Biocatalytic Methods

| Method | Substrate/Precursor | Microorganism/Enzyme | Key Product | Reported Conversion/Yield | Citations |

| Microbial Biotransformation | Eugenol | Arthrobacter globiformis | Ferulic Acid | Not specified | [7] |

| Microbial Fermentation | Wheat Bran | Lactobacillus plantarum | Ferulic Acid | 5.75% wheat bran yielded optimal results | [13] |

| Enzymatic Hydrolysis | De-starched Wheat Bran | Ferulic acid esterase & arabinoxylanase from Aspergillus niger | Ferulic Acid | Degradation rate of 55.46% | [7] |

| Whole-Cell Biosynthesis | L-Tyrosine | Engineered E. coli | Ferulic Acid | Proposed pathway | [3] |

| Enzymatic Cascade | Ferulic Acid | Phenolic acid decarboxylase (PAD), Aromatic dioxygenase (ADO), Transaminase (PPTA) | Vanillylamine | >99% conversion | [18][19][20] |

Experimental Protocol: Enzymatic Release of Ferulic Acid from Wheat Bran [7]

-

Strain Cultivation : Cultivate a strain of Aspergillus niger using liquid submerged fermentation to produce a mixed enzyme preparation containing ferulic acid esterase and arabinoxylanase.

-

Substrate Preparation : Prepare de-starched wheat bran as the substrate.

-

Enzymatic Reaction : Apply the mixed enzyme preparation to the de-starched wheat bran.

-

Incubation : Incubate the mixture under optimal conditions (pH, temperature) for the enzymes' activity.

-

Extraction : Following incubation, stop the reaction and extract the released ferulic acid using a suitable solvent.

-

Analysis : Quantify the released ferulic acid using HPLC to determine the degradation rate and yield.

Visualization: Biosynthetic Pathway of Ferulic Acid in E. coli

Caption: Proposed ferulic acid biosynthetic pathway in E. coli.[3]

Extraction and Purification Methods

Efficient extraction from natural sources followed by robust purification is the most common route for obtaining ferulic acid.[8]

Extraction from Natural Sources

The primary methods for extracting ferulic acid from plant biomass involve breaking the ester linkages that bind it to the cell wall matrix.[1][7]

2.1.1. Alkaline Hydrolysis This is the most widely used method for releasing ferulic acid from agricultural wastes like maize bran, rice bran, and sugarcane bagasse.[1][16][21] The process involves saponifying the raw material with an alkali solution, typically 2M to 4% sodium hydroxide (NaOH) or potassium hydroxide (KOH), at room temperature or slightly elevated temperatures for several hours.[7][21][22] Following hydrolysis, the solution is acidified to precipitate the released phenolic acids, which are then extracted with an organic solvent.[10][21]

2.1.2. Solvent and Advanced Extraction Direct extraction using solvents can be employed if the ferulic acid is in a free or easily accessible form.[14] Common solvents include ethanol and ethyl acetate.[7] Advanced methods like pressurized hot water extraction have also been shown to be effective.[23]

Table 3: Comparison of Extraction Methods for Ferulic Acid

| Method | Raw Material | Reagents/Solvents | Key Conditions | Reported Yield/Purity | Citations |

| Alkaline Hydrolysis | Maize Bran | 2 M NaOH, Ethyl Acetate | 24 h at room temp., acidification to pH < 2 | Highest amount of esterified FA among sources screened | [16][21] |

| Alkaline Hydrolysis | Rice Bran Pitch | NaOH or KOH | 90–100 °C for 8 h | Crude purity of 70–90% | [10] |

| Alkaline Hydrolysis | Sugar Beet Pulp | 2 M NaOH | 12 h at 41 °C (optimal) | 1.29 g / 100 g | [22] |

| Pressurized Water | De-starched Wheat Bran | Hot Water | 200 °C for 3.5 min | Extracted 17% of free FA | [23] |

Experimental Protocol: Alkaline Extraction from Maize Bran [21]

-

Sample Preparation : Weigh 2 g of finely ground maize bran into an Erlenmeyer flask.

-

Hydrolysis : Add 60 mL of 2 M NaOH solution. To prevent oxidation, add 0.001 g of sodium hydrogen sulfite.

-

Incubation : Place the flask on a rotary shaker at 180 rpm for 24 hours at room temperature.

-

Separation : Centrifuge the alkaline hydrolysate to separate the supernatant from the solid residue.

-

Acidification : Acidify the supernatant to a pH below 2 using dilute hydrochloric acid (2 M). This will precipitate the phenolic acids.

-

Solvent Extraction : Extract the released phenolic acids from the acidified solution using ethyl acetate (3 x 60 mL).

-

Concentration : Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude ferulic acid extract.

Visualization: Workflow for Extraction from Plant Biomass

Caption: General workflow for alkaline extraction of ferulic acid.

Purification Methods

Crude ferulic acid extracts contain various impurities and require further purification to achieve the high purity needed for pharmaceutical and other advanced applications.

2.2.1. Crystallization and Recrystallization Recrystallization is a common final step for purifying ferulic acid. Solvents like hot water, ethanol, or methanol are typically used.[1][9] Anti-solvent crystallization is another effective technique, where ferulic acid is dissolved in a solvent (e.g., methanol, acetic acid) and then precipitated by adding an anti-solvent (e.g., water).[24] Co-crystal formation with co-formers like malonic acid or nicotinamide has been shown to improve not only purity but also the solubility of ferulic acid.[25][26]

2.2.2. Chromatographic Techniques Chromatography is essential for high-purity separation.

-

Adsorption Chromatography : Resins like Amberlite XAD-16 are used to capture ferulic acid from aqueous extracts, allowing impurities to be washed away before elution.[16][21]

-

Preparative Chromatography : High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) can be scaled up for purification, providing very high purity levels.[16][21] Reverse-phase C18 columns are commonly used for HPLC separation.[27][28]

2.2.3. Membrane Filtration A modern approach involves using membrane technology. Ultrafiltration can be used to remove large molecular impurities, followed by nanofiltration to concentrate the ferulic acid solution before final precipitation or crystallization.[8]

Table 4: Comparison of Purification Methods for Ferulic Acid

| Method | Starting Material | Key Steps/Materials | Reported Purity/Recovery | Citations |

| Adsorption Chromatography | Maize Bran Extract | Amberlite XAD-16 Resin | 50.89% HPLC Purity, 57.97% Recovery | [16][21] |

| Preparative HPTLC | Amberlite-purified FA | Silica gel plates | 95.35% HPLC Purity | [16][21] |

| Solvent/Resin/Crystallization | Crude FA Extract | Ethyl acetate, synthetic resin, crystallization | 98% Purity, 70% Global Yield | [29] |

| Membrane Filtration | Alkaline Hydrolysate | Ultrafiltration, Nanofiltration | High-purity ferulic acid | [8] |

| Anti-solvent Crystallization | Raw Ferulic Acid | Methanol (solvent), Water (anti-solvent) | Improved solubility, high purity crystals | [24] |

Experimental Protocol: Two-Step Purification via Adsorption Chromatography and HPTLC [16][21]

-

Adsorption Chromatography :

-

Pack a column with Amberlite XAD-16 resin and equilibrate it.

-

Load the crude ferulic acid extract (from alkaline hydrolysis) onto the column.

-

Wash the column with deionized water to remove hydrophilic impurities.

-

Elute the bound ferulic acid with an appropriate solvent (e.g., ethanol).

-

Collect fractions and monitor for ferulic acid content using UV-Vis spectrophotometry or TLC.

-

Combine the ferulic acid-rich fractions and concentrate them. This yields a partially purified product.

-

-

Preparative HPTLC :

-

Apply the concentrated, partially purified ferulic acid as a band onto a preparative HPTLC plate.

-

Develop the plate in a suitable mobile phase to separate ferulic acid from remaining impurities.

-

Identify the ferulic acid band under UV light.

-

Scrape the silica gel from the identified band.

-

Elute the ferulic acid from the silica with a solvent like methanol.

-

Filter to remove the silica and evaporate the solvent to obtain highly purified ferulic acid.

-

Visualization: Multi-Step Purification Workflow

Caption: A comprehensive workflow for purifying ferulic acid.[29]

Role in Signaling Pathways: Antioxidant Action

For drug development professionals, understanding the mechanism of action is critical. Ferulic acid's primary therapeutic value stems from its potent antioxidant activity. It acts as a scavenger of free radicals, such as reactive oxygen species (ROS), and can inhibit enzymes that generate these radicals.[4] By neutralizing ROS, ferulic acid helps protect cells from oxidative stress, a key factor in inflammation, aging, and numerous chronic diseases.

Visualization: Antioxidant Mechanism of Ferulic Acid

Caption: Ferulic acid mitigates oxidative stress by neutralizing ROS.

References

- 1. Preparation method of Ferulic Acid Lyphar Provide Top Quality [biolyphar.com]

- 2. Ferulic Acid CAS#: 1135-24-6 [m.chemicalbook.com]

- 3. Ferulic acid - Wikipedia [en.wikipedia.org]

- 4. Ferulic acid: extraction, estimation, bioactivity and applications for human health and food - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of ferulic acid from wheat bran | AHDB [ahdb.org.uk]

- 6. Ferulic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 7. zhonglanindustry.com [zhonglanindustry.com]

- 8. CN103319328B - Preparation method for ferulic acid - Google Patents [patents.google.com]

- 9. US5288902A - Method of manufacturing ferulic acid - Google Patents [patents.google.com]

- 10. Ferulic Acid: An Overview of Its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. CN113061084B - Novel method for preparing ferulic acid - Google Patents [patents.google.com]

- 13. jmpas.com [jmpas.com]

- 14. Frontiers | Ferulic Acid From Plant Biomass: A Phytochemical With Promising Antiviral Properties [frontiersin.org]

- 15. Ferulic Acid From Plant Biomass: A Phytochemical With Promising Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preparation of ferulic acid from agricultural wastes: its improved extraction and purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. itjfs.com [itjfs.com]

- 18. Total Biocatalytic Synthesis of Capsaicinoids Using Ferulic Acid: A Versatile Two-Step Strategy for Natural Product Diversification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. itjfs.com [itjfs.com]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. scholar.unair.ac.id [scholar.unair.ac.id]

- 27. ijpsdronline.com [ijpsdronline.com]

- 28. e3s-conferences.org [e3s-conferences.org]

- 29. EP3162788A1 - Method for purifying ferulic acid and/or salts thereof - Google Patents [patents.google.com]

An In-depth Technical Guide on the Role of Odd-Chain Saturated Fatty Acids in Cellular Health

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odd-chain saturated fatty acids (OCFAs), once considered minor components of the total fatty acid pool, are emerging as significant players in cellular health and disease modulation. Predominantly represented by pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), these fatty acids are increasingly recognized for their diverse biological activities, including anti-inflammatory, anti-fibrotic, and metabolism-regulating properties. This technical guide provides a comprehensive overview of the current understanding of OCFAs' role at the cellular level, focusing on their metabolism, their impact on key cellular organelles and signaling pathways, and their potential as therapeutic agents. Detailed experimental methodologies are provided to facilitate further research in this promising field.

Introduction

For decades, research on fatty acids has primarily focused on even-chain saturated and unsaturated fatty acids. Odd-chain saturated fatty acids, present in trace amounts in dairy, some fish, and plants, were largely overlooked.[1] However, a growing body of evidence now links higher circulating levels of OCFAs, particularly C15:0 and C17:0, with a reduced risk of cardiometabolic diseases, including type 2 diabetes and cardiovascular disease.[2][3] This has spurred interest in understanding the fundamental mechanisms by which these unique fatty acids influence cellular physiology. This guide delves into the core aspects of OCFA biology, providing a technical resource for researchers and drug development professionals.

Metabolism of Odd-Chain Saturated Fatty Acids: The Anaplerotic Connection

The metabolic fate of OCFAs is a key determinant of their biological effects. Unlike even-chain fatty acids, which are exclusively catabolized to acetyl-CoA, the β-oxidation of OCFAs yields both acetyl-CoA and a terminal three-carbon unit, propionyl-CoA.[4]

β-Oxidation of OCFAs

The β-oxidation of OCFAs follows the same enzymatic steps as even-chain fatty acids until the final thiolytic cleavage. For a fatty acid with 'n' carbons (where 'n' is odd), the process yields ((n-3)/2) molecules of acetyl-CoA and one molecule of propionyl-CoA.

Anaplerotic Role of Propionyl-CoA

Propionyl-CoA is a crucial anaplerotic substrate, meaning it can replenish the intermediates of the Krebs cycle (also known as the citric acid cycle or TCA cycle). This is a critical function, as Krebs cycle intermediates are often diverted for biosynthetic processes. Propionyl-CoA enters the Krebs cycle via a three-step enzymatic conversion to succinyl-CoA:

-

Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA.

-

Epimerization: D-methylmalonyl-CoA is then converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase.

-

Isomerization: Finally, L-methylmalonyl-CoA is rearranged to succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.

The replenishment of Krebs cycle intermediates by OCFAs can enhance mitochondrial function and cellular energy production, particularly under conditions of metabolic stress.

Cellular Effects of Odd-Chain Saturated Fatty Acids

OCFAs exert a wide range of effects on cellular health through their incorporation into cellular structures and their modulation of key signaling pathways.

Incorporation into Cell Membranes and Impact on Fluidity

OCFAs can be incorporated into the phospholipids of cellular membranes. While the precise biophysical effects are still under investigation, it is hypothesized that the presence of OCFAs can influence membrane fluidity and stability. Unlike polyunsaturated fatty acids which increase membrane fluidity, saturated fatty acids generally decrease it. The impact of OCFAs on membrane order and dynamics is an active area of research.

Mitochondrial Function

Beyond their anaplerotic role, OCFAs have been shown to directly impact mitochondrial function. Pentadecanoic acid (C15:0) has been demonstrated to repair mitochondrial function and increase cellular energy (ATP) production. This may be linked to both the replenishment of Krebs cycle intermediates and potentially other direct effects on the electron transport chain.

Anti-inflammatory and Anti-fibrotic Effects

C15:0 has demonstrated potent anti-inflammatory and anti-fibrotic activities in various cell-based models. It has been shown to reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

| Cytokine | Cell Type | C15:0 Concentration (µM) | % Reduction (compared to control) | Reference |

| TNF-α | Macrophages | 17 | Significant reduction | [5] |

| IL-6 | Macrophages | 17 | Significant reduction | [5] |

| MCP-1 | Multiple cell lines | 17 | Significant reduction | [5] |

Table 1: Quantitative Anti-inflammatory Effects of C15:0.

Modulation of Key Signaling Pathways

OCFAs influence cellular behavior by interacting with and modulating critical signaling pathways that govern metabolism, inflammation, and cell growth.

Peroxisome Proliferator-Activated Receptors (PPARs)

Pentadecanoic acid (C15:0) is an agonist of peroxisome proliferator-activated receptors, particularly PPAR-α and PPAR-δ.[6] PPARs are nuclear receptors that function as transcription factors regulating the expression of genes involved in fatty acid oxidation, lipid metabolism, and inflammation. Activation of PPAR-α by C15:0 can lead to increased fatty acid catabolism and a reduction in lipid accumulation.

mTOR Signaling Pathway

Emerging evidence suggests that OCFAs may also modulate the mechanistic target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Some studies indicate that certain fatty acids can inhibit mTORC1 activity.[7] The precise mechanism by which OCFAs might influence mTOR signaling is an area of active investigation, but it could be linked to changes in cellular energy status (AMPK activation) or direct interactions with components of the pathway.

Experimental Protocols

To facilitate further research into the cellular effects of OCFAs, detailed protocols for key experiments are provided below.

Analysis of Cellular Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the extraction, derivatization, and analysis of fatty acids from cultured cells.

Materials:

-

Cultured cells treated with OCFAs or vehicle control.

-

Phosphate-buffered saline (PBS).

-

Chloroform/methanol mixture (2:1, v/v).

-

0.9% NaCl solution.

-

Boron trifluoride-methanol solution (14%).

-

Hexane.

-

Anhydrous sodium sulfate.

-

Internal standard (e.g., C19:0).

-

GC-MS system with a suitable capillary column (e.g., DB-23).

Procedure:

-

Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Harvest the cells by scraping or trypsinization.

-

Lipid Extraction: Resuspend the cell pellet in a known volume of PBS. Add the chloroform/methanol mixture and the internal standard. Vortex vigorously for 2 minutes.

-

Phase Separation: Add 0.9% NaCl solution and vortex again. Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids into a new glass tube.

-

Drying: Evaporate the solvent under a stream of nitrogen gas.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs): Add boron trifluoride-methanol solution to the dried lipid extract. Heat at 100°C for 30 minutes.

-

Extraction of FAMEs: Cool the tubes and add hexane and water. Vortex and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.

-

Drying and Reconstitution: Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water. Evaporate the hexane and reconstitute the FAMEs in a small volume of hexane for GC-MS analysis.

-

GC-MS Analysis: Inject the sample into the GC-MS system. Use an appropriate temperature program to separate the FAMEs. Identify and quantify the fatty acids based on their retention times and mass spectra, normalizing to the internal standard.

Measurement of Mitochondrial Respiration using Extracellular Flux Analysis

This protocol describes the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in cells treated with OCFAs.

Materials:

-

Cultured cells seeded in a Seahorse XF microplate.

-

OCFA stock solution.

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

-

Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A).

-

Extracellular flux analyzer.

Procedure:

-

Cell Seeding: Seed the cells in a Seahorse XF microplate at an appropriate density and allow them to adhere overnight.

-

OCFA Treatment: Treat the cells with the desired concentrations of OCFAs for the specified duration.

-

Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate in a non-CO2 incubator for 1 hour.

-

Extracellular Flux Analysis: Place the cell plate in the extracellular flux analyzer and perform a mitochondrial stress test. This involves sequential injections of:

-

Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.

-

FCCP: An uncoupling agent, to measure maximal respiration.

-

Rotenone/Antimycin A: Complex I and III inhibitors, to measure non-mitochondrial respiration.

-

-

Data Analysis: The instrument software will calculate the OCR at baseline and after each injection. From these measurements, key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity, can be determined and compared between control and OCFA-treated cells.

Conclusion and Future Directions

Odd-chain saturated fatty acids are emerging from obscurity to be recognized as important bioactive lipids with significant potential for maintaining cellular health and preventing chronic diseases. Their unique metabolism, leading to the anaplerotic replenishment of the Krebs cycle, and their ability to modulate key signaling pathways such as PPAR and mTOR, underscore their multifaceted roles in cellular physiology. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further unravel the therapeutic potential of these fascinating molecules. Future research should focus on elucidating the precise molecular mechanisms underlying the diverse effects of OCFAs, identifying their protein targets, and exploring their efficacy in preclinical and clinical settings for a range of metabolic and inflammatory disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. lipidmaps.org [lipidmaps.org]

- 3. researchgate.net [researchgate.net]

- 4. gcms.cz [gcms.cz]

- 5. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Properties of Ferulic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the anti-inflammatory properties of ferulic acid (FA) and its derivatives. Ferulic acid, a phenolic compound abundant in plants, serves as a versatile scaffold for developing potent anti-inflammatory agents.[1] These compounds exert their effects by modulating key signaling pathways and inhibiting inflammatory enzymes.[2] This document summarizes quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms to support drug discovery and development efforts.

Core Mechanisms of Action

Ferulic acid and its derivatives mitigate inflammation primarily by targeting pro-inflammatory signaling cascades and enzymes. The core structure, featuring a phenolic hydroxyl group and a methoxy group, is crucial for its biological activity.[1] Modifications to this structure, particularly at the carboxylic acid terminus to form esters or amides, can significantly enhance potency.[1][3]

Key mechanisms include:

-

Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4] Ferulic acid derivatives have been shown to inhibit this pathway by preventing the phosphorylation and degradation of its inhibitor, IκBα.[2][5] This action blocks the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and enzymes like iNOS and COX-2.[6][7][8]

-

Modulation of MAPK Pathways: Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including JNK, ERK, and p38) are also crucial in the inflammatory response. FA has been reported to suppress inflammation by inhibiting these pathways.[2]

-

Inhibition of Inflammatory Enzymes: Derivatives of ferulic acid can directly inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes responsible for synthesizing prostaglandins and leukotrienes, respectively.[9][10][11] This dual inhibition is a promising strategy for developing anti-inflammatory drugs with a potentially better safety profile than traditional NSAIDs.

Key Signaling Pathways

The anti-inflammatory effect of ferulic acid derivatives is often mediated through the modulation of complex intracellular signaling networks.

The NF-κB pathway is a primary target. Under normal conditions, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation of IκBα by the IκB kinase (IKK) complex, resulting in its degradation and the release of NF-κB, which then translocates to the nucleus to initiate pro-inflammatory gene transcription.[6][12] Ferulic acid derivatives intervene by inhibiting the activity of the IKK complex.[5][8]

Quantitative Data Summary

The anti-inflammatory activity of various ferulic acid derivatives has been quantified in numerous studies. The following tables summarize key findings from both in vitro and in vivo models.

Table 1: In Vitro Anti-inflammatory Activity of Ferulic Acid Derivatives

| Derivative | Model System | Assay | Result | Reference |

| Ferulic Acid (FA) | LPS-stimulated RAW 264.7 macrophages | NO Production | Significant reduction in NO | [9][13] |

| FA Derivative S-52372 | LPS-stimulated RAW 264.7 macrophages | NO Production | Inhibition similar to FA at 1.6 µM | [9] |

| FA Derivative S-52372 | LPS-stimulated RAW 264.7 macrophages | TNF-α, IL-6 Release | Significant suppression | [9][14] |

| FA-Parthenolide Hybrid (Cpd 6) | LPS-stimulated RAW 264.7 macrophages | IL-1β, IL-6, iNOS | Significant decrease in expression | [7] |

| Bis-FA (Dimer) | LPS-stimulated RAW 264.7 macrophages | COX-2 Expression | Marked inhibition at 10 µM | [15] |

| C12-ferulate | Human Cancer Cell Lines | COX-2 Inhibition | IC50 of 4.35 µg/mL (Lung) / 2.46 µg/mL (Colon) | [10] |

| Thiazolidin-4-one derivatives | Bovine Serum Albumin Denaturation | Anti-denaturation | Activity comparable to Diclofenac | [16] |

Table 2: In Vivo Anti-inflammatory Activity of Ferulic Acid Derivatives

| Derivative | Animal Model | Assay | Result | Reference |

| Azetidin-2-one derivative (6b) | Carrageenan-induced rat paw edema | Paw Edema Inhibition | Maximum effect at 24h, comparable to Diclofenac | [17] |

| Azetidin-2-one derivative (6b) | Cotton pellet-induced granuloma in rats | Granuloma Inhibition | 76.02% inhibition, comparable to Indomethacin (81.25%) | [17] |

| Ferulic Acid | Hyperlipidemic Human Subjects | Inflammatory Markers | hs-CRP reduced by 32.66%, TNF-α by 13.06% | [18] |

| FA-Parthenolide Hybrid (Cpd 6) | LPS-induced acute lung injury in mice | Lung Edema & Infiltration | Significant amelioration at 10 mg/kg | [7][19] |

Experimental Protocols

Standardized protocols are crucial for the reliable evaluation of novel anti-inflammatory compounds. Below are detailed methodologies for common in vitro and in vivo assays.

This protocol describes the evaluation of a test compound's ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[20][21]

Methodology Details:

-

Cell Culture and Seeding: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[21] Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.[20]

-

Compound Treatment: Cells are pre-treated with various concentrations of the ferulic acid derivative (or vehicle control, e.g., DMSO) for 1-2 hours before stimulation.[1]

-

LPS Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control group) and incubating for 24 hours.[20][21]

-

Nitrite (NO) Quantification (Griess Assay): 100 µL of supernatant is mixed with 100 µL of Griess reagent.[9][20] After a 10-15 minute incubation, the absorbance is measured at ~540 nm. Nitrite concentration is determined using a sodium nitrite standard curve.[20]

-

Cytokine Quantification (ELISA): The concentrations of TNF-α, IL-1β, and IL-6 in the supernatant are measured using commercially available ELISA kits, following the manufacturer’s instructions.[21][22]

-

Cell Viability (MTT Assay): To ensure observed effects are not due to cytotoxicity, cell viability is assessed in parallel. MTT solution is added to the cells, incubated for 2-4 hours, the formazan crystals are dissolved in a solvent (e.g., DMSO), and absorbance is read at ~570 nm.[9][23]

This is a classic acute inflammation model used to screen for the anti-inflammatory activity of compounds.[24][25]

Methodology Details:

-

Animals: Wistar or Sprague-Dawley rats (150-250g) are typically used.[24] Animals are acclimatized for at least one week and fasted overnight before the experiment.

-

Grouping: Animals are randomly divided into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (various doses).[24]

-

Compound Administration: Test compounds, vehicle, or standard drug are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.[25][26]

-

Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the left hind paw of each rat.[26][27]

-

Measurement of Paw Edema: Paw volume is measured using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[26]

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Conclusion and Future Directions

Ferulic acid derivatives represent a highly promising class of compounds for the development of novel anti-inflammatory therapeutics. Their ability to modulate multiple key pathways, including NF-κB and COX/LOX, provides a strong rationale for their continued investigation.[2][10] Structure-activity relationship (SAR) studies are essential to optimize potency and drug-like properties.[1] Future research should focus on developing derivatives with improved bioavailability and safety profiles, conducting large-scale clinical trials to validate preclinical findings, and exploring novel drug delivery systems to enhance therapeutic efficacy.[2]

References

- 1. benchchem.com [benchchem.com]